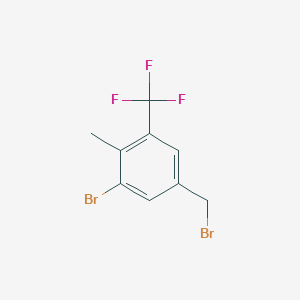

3-Bromo-4-methyl-5-(trifluoromethyl)benzyl bromide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Bromo-4-methyl-5-(trifluoromethyl)benzyl bromide is a chemical compound with the CAS Number: 2385223-45-8 . It has a molecular weight of 331.96 and is also known by its IUPAC name, 1-bromo-5-(bromomethyl)-2-methyl-3-(trifluoromethyl)benzene . It is typically stored at ambient temperature and is available in liquid form .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 331.96 and is typically stored at ambient temperature . It is available in liquid form . The compound has a density of 1.546 g/mL at 25 °C .Aplicaciones Científicas De Investigación

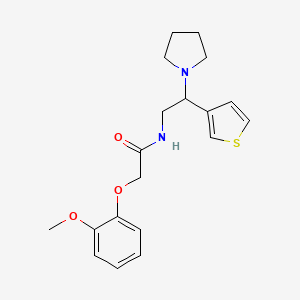

Synthesis of Antiviral Agents

This compound is utilized in the synthesis of 1-(Substituted benzyl)-2-substituted-5,6-dichlorobenzimidazoles which exhibit antiviral activities . These compounds are particularly important in the development of new medications that can inhibit the replication of viruses within the host cells.

Inhibitors of Hepatitis C Virus Polymerase

Researchers have used 3-Bromo-4-methyl-5-(trifluoromethyl)benzyl bromide to prepare 2-[(4-diarylmethoxy)phenyl]benzimidazoles as potent inhibitors of the hepatitis C virus NS5B polymerase . This application is crucial for the development of therapeutic agents against hepatitis C, a significant global health concern.

Derivatization Reagent for GC-MS

The compound serves as a derivatization reagent in gas chromatography and negative chemical ionization mass spectrometry (GC-NCI-MS) for the detection of uracil in DNA . This application is vital for genetic research and diagnostics, where accurate measurement of nucleic acid components is required.

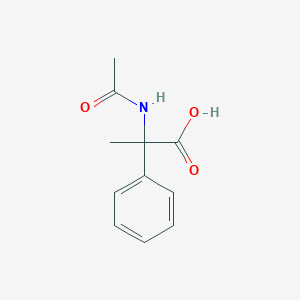

Enantioselective Synthesis

It has been employed in the enantioselective synthesis of the non-peptidic neurokinin NK1 receptor antagonist, L-733,060 . This application is significant in pharmacology for creating drugs with specific chirality, which can have different therapeutic effects.

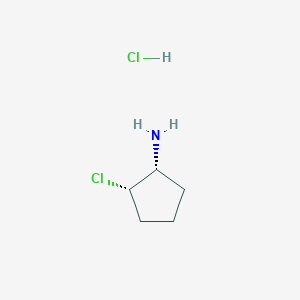

Organic Synthesis Research

In organic chemistry, this compound is a valuable reagent for reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation . These reactions are fundamental in the synthesis of a wide range of organic compounds.

Chemical Education

Lastly, due to its interesting reactivity profile, this compound is often used in educational settings to demonstrate benzylic reactions and the concept of resonance stabilization in organic chemistry courses .

Mecanismo De Acción

Target of Action

It is known to be a useful building block in the synthesis of various compounds . It is often used in Suzuki–Miyaura cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .

Mode of Action

The mode of action of 3-Bromo-4-methyl-5-(trifluoromethyl)benzyl bromide involves its participation in Suzuki–Miyaura cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

It is known to participate in suzuki–miyaura cross-coupling reactions , which are key in the synthesis of various organic compounds. These reactions can lead to the formation of new carbon–carbon bonds, which can significantly alter the structure and function of the resulting compounds .

Result of Action

The result of the action of 3-Bromo-4-methyl-5-(trifluoromethyl)benzyl bromide is the formation of new compounds through Suzuki–Miyaura cross-coupling reactions . For example, it is used in the synthesis of 1-(Substituted benzyl)-2-substituted-5,6-dichlorobenzimidazoles with antiviral activities . It is also used to prepare 2-[(4-diarylmethoxy)phenyl]benzimidazoles as potent inhibitors of hepatitis C virus NS5B polymerase .

Action Environment

The action of 3-Bromo-4-methyl-5-(trifluoromethyl)benzyl bromide is influenced by various environmental factors. For instance, Suzuki–Miyaura cross-coupling reactions typically require a palladium catalyst and a base . The reactions are generally performed under mild and functional group tolerant conditions . The stability of the compound can also be affected by factors such as temperature, light, and the presence of other chemicals.

Propiedades

IUPAC Name |

1-bromo-5-(bromomethyl)-2-methyl-3-(trifluoromethyl)benzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Br2F3/c1-5-7(9(12,13)14)2-6(4-10)3-8(5)11/h2-3H,4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYIXQLVQRILFNE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1Br)CBr)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Br2F3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.95 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-pyrazin-2-ylmethanone](/img/structure/B2975149.png)

![5-Methyl-7-(pyridin-3-yl)-2-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2975156.png)

![2-((6,8-Dimethyl-5,7-dioxo-2-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetic acid](/img/structure/B2975163.png)

![3-amino-3-[1-(4-bromophenyl)-1H-pyrrol-3-yl]propanoic acid](/img/structure/B2975164.png)

![2-cyclohexyl-N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide](/img/structure/B2975166.png)

![N-(5-chloro-2-methoxyphenyl)-2-(1-oxo-4-(o-tolyloxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2975169.png)